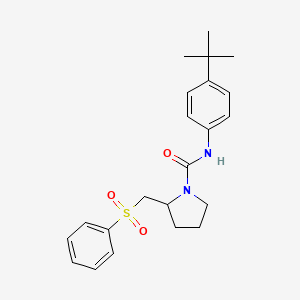

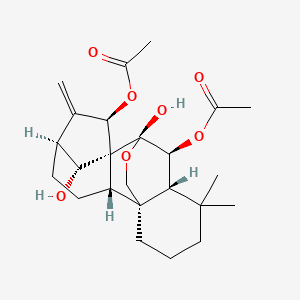

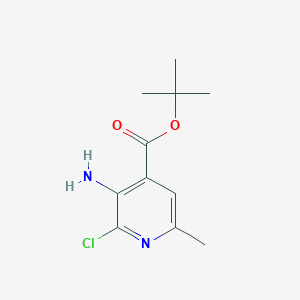

N-(4-(tert-butyl)phenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(4-(tert-butyl)phenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide often involves complex reactions that include the formation of pyrrolidine rings, tert-butyl groups, and phenylsulfonyl linkages. For instance, the synthesis of related polyamides from specific monomers showcases the intricate steps involved in creating complex molecules with tert-butyl and phenyl groups (Liaw et al., 2000). Additionally, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate through mixed anhydride methods indicates the chemical pathways that might be explored for synthesizing similar compounds (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by specific functional groups and ring systems. For example, X-ray diffraction studies have confirmed the molecular configurations and envelope conformations of pyrrolidine rings, indicating the importance of structural analysis in understanding these molecules (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives might include transformations such as nitrile anion cyclization, which has been used to synthesize substituted pyrrolidines (Chung et al., 2005). Such reactions are essential for creating complex structures with specific stereochemistry.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, glass-transition temperatures, and decomposition temperatures, offer insights into the material characteristics of this compound. Polyamides derived from similar monomers demonstrate excellent solubility and thermal stability, important attributes for practical applications (Liaw et al., 2000).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

N-(4-(tert-butyl)phenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide and its derivatives play a crucial role in chemical synthesis and reactions. For instance, a study by Bonnet et al. (2001) discusses the deprotonation of N-(tert-Butyl)pyridine-2-carboxamide with subsequent trapping by various electrophiles, highlighting its utility in producing 2,3-disubstituted pyridines (Bonnet, Mongin, Trécourt, & Quéguiner, 2001). This process is significant in the context of synthesizing complex organic compounds.

Polymer Synthesis

The compound is also instrumental in the synthesis of polymers. Liaw et al. (2000) describe the synthesis of new polyamides using a dicarboxylic acid monomer derived from 4-tert-butylcyclohexanone, which relates to the tert-butyl group in the compound . These polymers exhibit excellent solubility and thermal stability, which are essential properties for industrial applications (Liaw, Liaw, & Chen, 2000).

Organic Synthesis

In the field of organic synthesis, the compound serves as a building block for various chemical transformations. Guinchard et al. (2005) demonstrate its use in producing tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are significant as N-(Boc) nitrone equivalents in organic synthesis (Guinchard, Vallée, & Denis, 2005). This research underscores the versatility of the compound in creating complex organic molecules.

Material Science

The compound's derivatives are also utilized in material science. Research by Asha et al. (2010) explores the synthesis of novel pyrimidine derivatives, where tert-butyl groups play a crucial role. These compounds have shown significant antitumor activity in preliminary studies, indicating potential biomedical applications (Asha, Kavitha, Chandrappa, Prasanna, Vinaya, Raghavan, & Rangappa, 2010).

Eigenschaften

IUPAC Name |

2-(benzenesulfonylmethyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-22(2,3)17-11-13-18(14-12-17)23-21(25)24-15-7-8-19(24)16-28(26,27)20-9-5-4-6-10-20/h4-6,9-14,19H,7-8,15-16H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZZNTQFVUVVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)